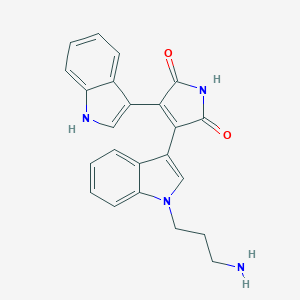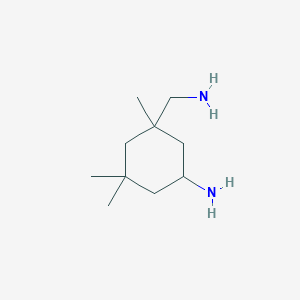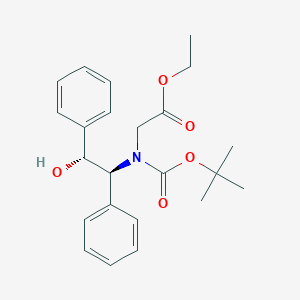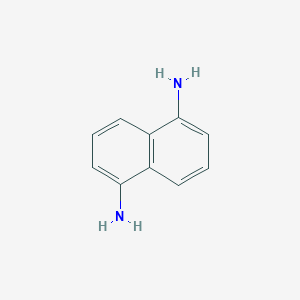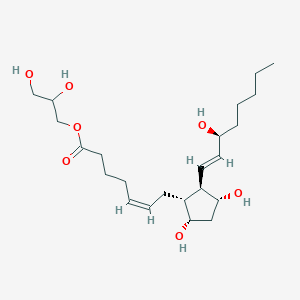
PGF2alfa-G
Descripción general
Descripción
El éster 1-glicérilico de prostaglandina F2.alfa es un derivado de prostaglandina que se encuentra de forma natural. Las prostaglandinas son un grupo de compuestos lipídicos fisiológicamente activos que tienen diversos efectos similares a las hormonas en los animales. El éster 1-glicérilico de prostaglandina F2.alfa es específicamente conocido por su papel en varios procesos biológicos, incluida la inflamación y la función del músculo liso .
Aplicaciones Científicas De Investigación
El éster 1-glicérilico de prostaglandina F2.alfa tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El éster 1-glicérilico de prostaglandina F2.alfa ejerce sus efectos a través de la activación de receptores específicos de prostaglandinas, lo que lleva a diversas respuestas fisiológicas. El compuesto es oxidado por la 15-hidroxiprostaglandina deshidrogenasa, que juega un papel crucial en su metabolismo y actividad biológica . Los objetivos moleculares y las vías involucradas incluyen la vía de la ciclooxigenasa y los receptores específicos de prostaglandinas .
Compuestos similares:
- Éster 1-glicérilico de prostaglandina E2
- Éster 1-glicérilico de prostaglandina D2
- Éster 1-glicérilico de tromboxano A-2
Comparación: El éster 1-glicérilico de prostaglandina F2.alfa es único en sus funciones biológicas específicas e interacciones con los receptores en comparación con otros ésteres de glicerol de prostaglandinas. Si bien el éster 1-glicérilico de prostaglandina E2 y el éster 1-glicérilico de prostaglandina D2 tienen funciones distintas en la inflamación y las respuestas inmunitarias, el éster 1-glicérilico de prostaglandina F2.alfa está más involucrado en la función del músculo liso y los procesos fisiológicos relacionados .
Análisis Bioquímico
Biochemical Properties
Prostaglandin F2alpha 1-glyceryl ester interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is involved in the chemoenzymatic total synthesis of prostaglandins, guided by biocatalytic retrosynthesis . An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones are utilized in combination to set the critical stereochemical configurations under mild conditions .
Cellular Effects
The effects of Prostaglandin F2alpha 1-glyceryl ester on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .
Molecular Mechanism
Prostaglandin F2alpha 1-glyceryl ester exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it is involved in the stereoselective synthesis of prostaglandins, setting critical stereochemical configurations under mild conditions .
Metabolic Pathways
Prostaglandin F2alpha 1-glyceryl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels . For example, it is involved in the chemoenzymatic total synthesis of prostaglandins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El éster 1-glicérilico de prostaglandina F2.alfa se puede sintetizar incubando 2-araquidonoilglicerol con ciclooxigenasa-2 e isómeros de prostaglandina H2 específicas en cultivos celulares . Este proceso implica la conversión de 2-araquidonoilglicerol a prostaglandina H2, que luego se isomeriza para formar éster 1-glicérilico de prostaglandina F2.alfa.
Métodos de producción industrial: La producción industrial de éster 1-glicérilico de prostaglandina F2.alfa generalmente implica sistemas de cultivo celular a gran escala donde la conversión enzimática de 2-araquidonoilglicerol a éster 1-glicérilico de prostaglandina F2.alfa se optimiza para rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El éster 1-glicérilico de prostaglandina F2.alfa experimenta varios tipos de reacciones químicas, incluida la oxidación y la isomerización .
Reactivos y condiciones comunes:
Isomerización: La parte éster 2-glicérilico puede equilibrarse rápidamente con el éster 1-glicérilico más estable en medios acuosos típicos.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados y metabolitos de prostaglandinas, como la prostaglandina H2 y otros ésteres de glicerol .
Comparación Con Compuestos Similares
- Prostaglandin E2-1-glyceryl ester
- Prostaglandin D2-1-glyceryl ester
- Thromboxane A-2-glyceryl ester
Comparison: Prostaglandin F2.alpha.-1-glyceryl ester is unique in its specific biological functions and receptor interactions compared to other prostaglandin glyceryl esters. While prostaglandin E2-1-glyceryl ester and prostaglandin D2-1-glyceryl ester have distinct roles in inflammation and immune responses, prostaglandin F2.alpha.-1-glyceryl ester is more involved in smooth muscle function and related physiological processes .
Propiedades
IUPAC Name |
2,3-dihydroxypropyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPOVHSHWJQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693998 | |
| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43042-79-1 | |
| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




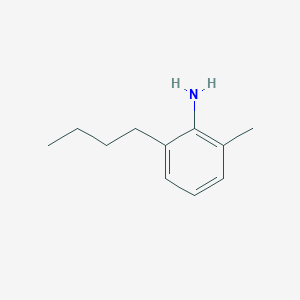

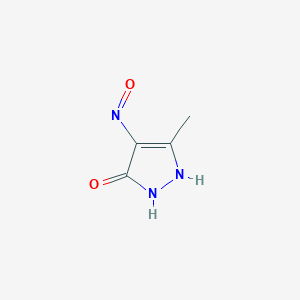
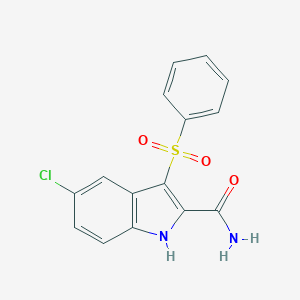
![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)
